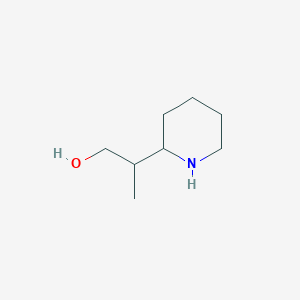

2-(Piperidin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSQWFYZTKKZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

C C Bond Formation Via C O Bond Activation:

A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. This activated intermediate can then undergo nucleophilic substitution (SN2) with various carbon nucleophiles.

Cyanation: Reaction with a cyanide salt (e.g., NaCN, KCN) can introduce a nitrile group, extending the carbon chain by one atom. This reaction forms 3-(piperidin-2-yl)butanenitrile. The nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. acs.org

Alkylation with Organometallic Reagents: Stronger carbon nucleophiles like Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can displace the leaving group to form a new C-C bond, leading to a variety of alkylated or arylated products.

C C Bond Formation Via Oxidation to an Aldehyde:

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are crucial in understanding the chemical transformations of a chiral molecule like 2-(Piperidin-2-yl)propan-1-ol.

Regioselectivity:

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. For the reactions discussed at the propanol (B110389) moiety, the regioselectivity is generally high and predictable. The reactions are directed by the functional group; for instance, oxidation will occur at the primary alcohol, and subsequent additions will happen at the resulting carbonyl carbon. Similarly, activation of the alcohol and subsequent nucleophilic substitution will occur specifically at the carbon bearing the leaving group. The functionalization of the piperidine ring itself, for example at the nitrogen or at a C-H bond, would present a different set of regioselectivity challenges, often controlled by the choice of catalyst and protecting groups. d-nb.infonih.gov

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. Given that 2-(Piperidin-2-yl)propan-1-ol is a chiral molecule (with a stereocenter at C2), it is expected to exert significant stereocontrol in reactions that form new stereocenters on the propanol side chain. This is a form of substrate-controlled diastereoselectivity .

For instance, in the addition of a Grignard reagent to the aldehyde, 2-(piperidin-2-yl)propanal, the incoming nucleophile will approach the carbonyl group from one of two faces (the Re or Si face). The existing chiral center at C2 of the piperidine ring, along with its substituent bulk and potential for chelation control involving the piperidine nitrogen, will sterically and electronically bias this approach.

One face of the aldehyde will be more sterically hindered by the adjacent piperidine ring. According to models like the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity will depend on the size of the nucleophile, the substituents on the piperidine ring, and the reaction conditions. The stereochemical relationship between the existing center and the newly formed one can be predicted, allowing for the synthesis of specific diastereomers of the resulting secondary alcohol. Such stereocontrol is a well-established principle in asymmetric synthesis involving chiral N-heterocycles. acs.orgrsc.org

Similarly, other reactions like catalytic hydrogenations of alkenes formed from a Wittig reaction would also be influenced by the chiral piperidine scaffold, with the catalyst adsorbing to the less hindered face of the double bond, leading to a diastereomerically enriched product. The development of highly diastereoselective reactions is a key focus in the synthesis of complex piperidine-containing natural products and pharmaceuticals. chemrxiv.org

Stereochemical Investigations and Conformational Analysis of 2 Piperidin 2 Yl Propan 1 Ol

Determination of Absolute and Relative Configurations

The structure of 2-(Piperidin-2-yl)propan-1-ol features two stereogenic centers: one at the C2 position of the piperidine (B6355638) ring and another at the C2 position of the propan-1-ol side chain. This results in the possibility of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The determination of the absolute and relative configurations of these stereoisomers is crucial for understanding their specific properties.

The synthesis of 2-(piperidin-2-yl)propan-1-ol can be achieved through various synthetic routes, often starting from 2-(2-hydroxyethyl)pyridine, which is then catalytically hydrogenated. nih.gov The stereochemical outcome of such syntheses is highly dependent on the catalysts and reaction conditions employed. Enantioselective synthesis strategies can be utilized to obtain specific stereoisomers. For instance, the use of chiral auxiliaries or catalysts can direct the formation of a particular enantiomer or diastereomer. uni.lu

The absolute configuration of chiral centers is typically determined using techniques such as X-ray crystallography of a single crystal or by comparing experimental electronic circular dichroism (ECD) spectra with those calculated for the different possible stereoisomers. The relative configuration between the two chiral centers can often be elucidated from Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.

While specific experimental data for the absolute and relative configurations of all stereoisomers of 2-(Piperidin-2-yl)propan-1-ol are not extensively documented in publicly available literature, analysis of related compounds provides insight. For example, in the synthesis of similar piperidine derivatives, the relative stereochemistry is often controlled to achieve a desired biological activity.

Conformational Preferences of the Piperidine Ring and Propanol (B110389) Side Chain

The piperidine ring in 2-(Piperidin-2-yl)propan-1-ol predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is well-established, as this minimizes steric strain arising from 1,3-diaxial interactions.

The conformation of the propan-1-ol side chain itself is also subject to rotational isomerism around the C2-C2' bond. The relative orientation of the hydroxyl group and the rest of the molecule will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

Table 1: Predicted Conformational Preferences

| Conformer | Piperidine Ring Conformation | Propanol Side Chain Orientation | Relative Stability |

| 1 | Chair | Equatorial | Most Stable |

| 2 | Chair | Axial | Less Stable |

| 3 | Boat/Twist-Boat | - | Least Stable |

Intramolecular Interactions Influencing Stereochemical Stability

The stereochemical stability of 2-(Piperidin-2-yl)propan-1-ol is significantly influenced by various intramolecular interactions. A key interaction is the potential for hydrogen bonding between the hydroxyl group of the propanol side chain and the nitrogen atom of the piperidine ring. This interaction can stabilize specific conformations.

Furthermore, steric interactions, such as those between the propanol side chain and the hydrogen atoms on the piperidine ring, play a crucial role in determining the most stable conformer. The minimization of these repulsive forces is a primary driver for the preference of the equatorial conformation of the side chain.

Dynamic Stereochemistry and Inversion Barriers

The piperidine ring is not static and can undergo conformational changes, most notably ring inversion, where one chair conformation converts into another. During this process, equatorial substituents become axial and vice versa. The energy barrier for this inversion is a critical parameter of the molecule's dynamic stereochemistry.

For monosubstituted piperidines, the inversion barrier is typically in the range of 10-12 kcal/mol. The presence of the propan-1-ol substituent at the C2 position will influence this barrier. Intramolecular interactions, such as the hydrogen bond discussed earlier, can raise the energy barrier for ring inversion by stabilizing the ground state conformation.

The rotation around the C-C and C-N bonds of the side chain also contributes to the dynamic nature of the molecule. The energy barriers for these rotations are generally lower than that of ring inversion, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational studies are often employed to map this surface and determine the relative energies of different conformers and the barriers between them. pageplace.de

Reactivity and Reaction Pathways of 2 Piperidin 2 Yl Propan 1 Ol

Transformations Involving the Hydroxyl Functional Group

The primary alcohol in 2-(Piperidin-2-yl)propan-1-ol is a versatile functional group that can undergo a variety of transformations common to alcohols, including acylation, alkylation, oxidation, and nucleophilic substitution.

The hydroxyl group can act as a nucleophile to attack electrophilic reagents, leading to the formation of esters and ethers.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The reaction with a carboxylic acid often requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Using more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) can proceed under milder conditions. The base serves to neutralize the HCl or carboxylic acid byproduct.

Etherification: The formation of an ether, such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the alkoxide. This alkoxide then displaces a halide or other leaving group from an alkyl halide or sulfonate ester in an SN2 reaction.

| Reaction Type | Reagent | Conditions | Expected Product |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, Room Temp. | 2-(Piperidin-2-yl)propyl acetate (B1210297) |

| Esterification | Benzoyl Chloride (C₆H₅COCl) | Triethylamine (B128534), CH₂Cl₂ | 2-(Piperidin-2-yl)propyl benzoate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | THF, 0 °C to RT | 2-(1-methoxypropan-2-yl)piperidine |

Note: In these reactions, the secondary amine of the piperidine (B6355638) ring is also nucleophilic and can compete with the hydroxyl group, potentially leading to N-acylation or N-alkylation byproducts. Protecting the piperidine nitrogen may be necessary to achieve chemoselectivity for O-functionalization.

The primary alcohol functional group is susceptible to oxidation to form aldehydes or carboxylic acids, depending on the reagents and conditions employed.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), will typically oxidize the primary alcohol to the corresponding aldehyde, 2-(Piperidin-2-yl)propanal. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄), or Jones reagent, will lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid, 2-(Piperidin-2-yl)propanoic acid.

Reduction: The hydroxyl group itself is in a reduced state and cannot be further reduced. The term reduction in this context would typically apply to other functional groups if present.

| Reaction Type | Reagent | Conditions | Expected Product |

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Anhydrous | 2-(Piperidin-2-yl)propanal |

| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 2-(Piperidin-2-yl)propanoic acid |

The hydroxyl group is a poor leaving group. Therefore, for it to be displaced in a nucleophilic substitution reaction, it must first be converted into a better leaving group. This is typically a two-step process.

Activation of the Hydroxyl Group: The alcohol is reacted with reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate or mesylate ester, respectively. These are excellent leaving groups. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into an alkyl chloride or alkyl bromide.

Nucleophilic Displacement: The activated intermediate can then be treated with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) to displace the leaving group and form a new C-Nu bond.

| Step | Reagent | Intermediate/Product | Example Nucleophile (Step 2) | Final Product |

| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(Piperidin-2-yl)propyl tosylate | Sodium Azide (NaN₃) | 2-(2-azidopropan-2-yl)piperidine |

| Activation | Thionyl Chloride (SOCl₂) | 2-(2-chloropropyl)piperidine | Sodium Cyanide (NaCN) | 3-(Piperidin-2-yl)butanenitrile |

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic. It readily participates in reactions typical of secondary amines.

N-Alkylation: The nitrogen can act as a nucleophile to displace a leaving group on an alkyl halide, leading to the formation of a tertiary amine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The product would be a 1-alkyl-2-(1-hydroxypropan-2-yl)piperidine.

N-Acylation: The piperidine nitrogen can react with acyl chlorides or anhydrides to form an N-acyl derivative, which is an amide. This reaction is typically rapid and is often performed in the presence of a base like triethylamine or pyridine. As noted earlier, this reaction can compete with O-acylation. Generally, N-acylation is kinetically favored over O-acylation.

| Reaction Type | Reagent | Conditions | Expected Product |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile | 2-(1-hydroxypropan-2-yl)-1-methylpiperidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine, CH₂Cl₂ | 1-(1-(Piperidin-2-yl)propan-2-yl)ethan-1-one |

The bifunctional nature of 2-(Piperidin-2-yl)propan-1-ol, containing both a nucleophilic nitrogen and a nucleophilic oxygen, makes it a valuable precursor for synthesizing fused bicyclic heterocyclic systems. By reacting the molecule with suitable dielectrophiles, intramolecular cyclization can be induced to form new rings. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone ring) fused to the piperidine structure. Similarly, reaction with an α,ω-dihaloalkane could, after initial N-alkylation, be followed by an intramolecular O-alkylation to form a fused morpholine-type ring system. The specific outcome of such reactions depends heavily on the reagent used and the reaction conditions, which influence the regioselectivity of the initial attack and the thermodynamics of the ring-closing step.

Carbon-Carbon Bond Forming Reactions at the Propanol (B110389) Moiety

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the extension and elaboration of molecular frameworks. For 2-(Piperidin-2-yl)propan-1-ol, the propanol moiety offers a primary alcohol as a handle for such transformations. Plausible strategies for C-C bond formation can be categorized into two main approaches: activation of the C-O bond and oxidation to a carbonyl intermediate.

Computational and Theoretical Studies of 2 Piperidin 2 Yl Propan 1 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of a molecule's properties at the electronic level. These methods are crucial for predicting molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

A fundamental step in the computational analysis of 2-(Piperidin-2-yl)propan-1-ol involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this, with a rotatable propanol (B110389) side chain and a piperidine (B6355638) ring that can adopt various conformations (e.g., chair, boat, twist-boat), multiple stable conformers exist.

The conformational energy landscape is mapped by systematically exploring different orientations of the substituent and ring puckering. The relative energies of these conformers determine their population at a given temperature. For 2-substituted piperidines, the orientation of the substituent (axial vs. equatorial) is a key factor. The preference is often governed by steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl group of the propanol side chain and the nitrogen of the piperidine ring.

Table 1: Hypothetical Relative Energies of 2-(Piperidin-2-yl)propan-1-ol Conformers

| Conformer | Substituent Orientation | Piperidine Ring Conformation | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| 1 | Equatorial | Chair | 0.00 | Minimal steric hindrance |

| 2 | Axial | Chair | 1.5 - 3.0 | 1,3-diaxial interactions |

| 3 | Equatorial | Twist-Boat | 4.0 - 6.0 | Higher ring strain |

Note: This table is illustrative and based on general principles of conformational analysis for substituted piperidines. Actual values would require specific DFT or ab initio calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure dictates the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(Piperidin-2-yl)propan-1-ol, the MEP would likely show a negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential (blue) around the hydroxyl and amine hydrogens, indicating their electrophilic character.

Table 2: Predicted Frontier Molecular Orbital Properties of 2-(Piperidin-2-yl)propan-1-ol

| Molecular Orbital | Predicted Energy (eV) | Description of Electron Density Location |

|---|---|---|

| HOMO | -6.0 to -7.0 | Primarily localized on the non-bonding orbitals of the nitrogen and oxygen atoms. |

| LUMO | 1.0 to 2.0 | Distributed over the antibonding σ* orbitals of the C-N, C-O, and C-C bonds. |

Note: These energy values are typical for similar saturated heterocyclic compounds and would be precisely determined through quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and charge distribution within the molecule. It partitions the electron density into localized bonds and lone pairs, offering insights into hybridization, atomic charges, and delocalization of electron density through hyperconjugative interactions.

For 2-(Piperidin-2-yl)propan-1-ol, NBO analysis would quantify the charges on each atom, confirming the electronegativity of the nitrogen and oxygen atoms which would carry partial negative charges. It would also reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals.

Table 3: Illustrative Natural Atomic Charges for 2-(Piperidin-2-yl)propan-1-ol

| Atom | Predicted Natural Charge (e) |

|---|---|

| N1 (Piperidine) | -0.6 to -0.8 |

| O1 (Hydroxyl) | -0.7 to -0.9 |

| H (on O1) | +0.4 to +0.5 |

Note: The values presented are representative and would be calculated via NBO analysis within a DFT or ab initio framework.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. This includes predicting NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.

The accuracy of these predictions is highly dependent on the level of theory and basis set used. For instance, calculating NMR chemical shifts often involves the Gauge-Independent Atomic Orbital (GIAO) method. Predicted vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors in the calculations.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the vast conformational space of flexible molecules and for understanding the influence of the surrounding environment, such as a solvent.

An MD simulation of 2-(Piperidin-2-yl)propan-1-ol in a solvent like water would reveal how the molecule's conformation changes over time and how it interacts with solvent molecules through hydrogen bonding and other intermolecular forces. This is crucial for understanding its behavior in a realistic chemical or biological context. The simulation could track the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For 2-(Piperidin-2-yl)propan-1-ol, this could involve studying reactions such as N-alkylation, O-acylation, or ring-opening reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Transition state theory can be used to predict the kinetics of a reaction. Such studies would identify the most plausible pathway for a given transformation and provide insights into how the structure of 2-(Piperidin-2-yl)propan-1-ol influences its reactivity.

Ligand-Target Interaction Modeling (Molecular Docking) for Design Applications

Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This in silico method is instrumental in understanding the interactions between a ligand, such as 2-(Piperidin-2-yl)propan-1-ol, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can gain insights into the binding affinity, mode of interaction, and the key amino acid residues involved, which is crucial for the rational design of new and more effective therapeutic agents.

While specific molecular docking studies exclusively focused on 2-(Piperidin-2-yl)propan-1-ol are not extensively documented in publicly available literature, a wealth of research on analogous piperidine-containing compounds provides a strong foundation for understanding its potential interactions and for guiding future design applications. These studies demonstrate the versatility of the piperidine scaffold in targeting a wide array of proteins implicated in various diseases.

Computational investigations of piperidine derivatives have explored their potential as inhibitors or modulators of several key biological targets:

Opioid Receptors: As an essential moiety in morphine, the piperidine ring is a key structure for analgesic activity. Molecular docking studies of 4-amino methyl piperidine derivatives have identified their binding modes within the µ-opioid receptor, revealing interactions with residues such as D147, Y148, M151, and W318. These studies help in designing novel analgesics. tandfonline.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, piperidine derivatives have been modeled as AChE inhibitors. Docking simulations predict that these compounds can bind within the catalytic gorge of the enzyme, interacting with key aromatic residues like Trp84 and Phe330, thereby blocking its activity. researchgate.net

Kinases: Various kinases are targets for anticancer drugs. Piperidine carboxamide derivatives have been studied as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in certain cancers. researchgate.net Similarly, piperidine-dihydropyridine hybrids have been docked against the Epidermal Growth Factor Receptor (EGFR) to evaluate their potential as anticancer agents. nih.gov

Sigma Receptors (S1R): Piperidine-based compounds have shown high affinity for the S1R, a protein involved in neurological functions. Docking and molecular dynamics simulations have elucidated the binding interactions, providing a structural basis for designing agents targeting neuropsychiatric and neurodegenerative disorders. nih.govrsc.org

Pancreatic Lipase: As a strategy for anti-obesity therapeutics, piperidine derivatives have been evaluated as inhibitors of pancreatic lipase. Docking studies using software like AutoDock have identified key hydrogen bonding and hydrophobic interactions with residues such as Gly76, Phe77, and Asp79 within the enzyme's active site. mdpi.com

The findings from these computational studies are often summarized in data tables that quantify the binding affinity and detail the specific interactions. The binding affinity is typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.

| Piperidine Derivative Class | Protein Target | PDB ID | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 4-Amino Methyl Piperidines | µ-Opioid Receptor | Not Specified | -8.13 to -13.37 | Q124, D147, Y148, M151, H297, W318, I322 tandfonline.com |

| Piperidine-Dihydropyridine Hybrids | Epidermal Growth Factor Receptor (EGFR) | 2J6M | Favorable (Not Quantified) | Not Specified nih.gov |

| Benzylpiperidine Derivatives | Sigma 1 Receptor (S1R) | 5HK2 | Ki = 3.2 nM (Binding Affinity) | Not Specified nih.gov |

| Piperidine/Pyrrolidine Derivatives | Pancreatic Lipase | 1LPS | Up to -8.24 | Gly76, Phe77, Asp79, His151 mdpi.com |

| Quinazoline-Piperidine Hybrids | Acetylcholinesterase (AChE) | 4EY4 | ~ -7.63 | Trp84, Phe330 researchgate.net |

These molecular modeling studies are fundamental to modern drug design. The insights gained from docking simulations of piperidine analogs allow medicinal chemists to rationally modify the structure of a lead compound like 2-(Piperidin-2-yl)propan-1-ol. By adding or altering functional groups, they can enhance interactions with specific amino acid residues in the target's binding pocket, thereby improving potency, selectivity, and pharmacokinetic properties. For instance, identifying a key hydrogen bond interaction can prompt the introduction of a suitable donor or acceptor group on the ligand to strengthen this bond. Similarly, understanding the hydrophobic pockets of the target can guide the modification of the ligand to optimize hydrophobic interactions. This iterative process of computational modeling followed by chemical synthesis and biological testing accelerates the discovery of novel and more effective medicines.

Advanced Applications of 2 Piperidin 2 Yl Propan 1 Ol in Organic Synthesis and Material Science

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a synthetic transformation. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary directs the formation of one stereoisomer over another, after which it can be removed and potentially recovered. sigmaaldrich.com Amino alcohols are particularly effective chiral auxiliaries, often forming chelated intermediates that create a rigid and predictable steric environment for the reaction.

2-(Piperidin-2-yl)propan-1-ol, with its well-defined stereocenters, is an ideal candidate for such applications. By temporarily attaching this molecule to a substrate, for example, through the formation of an amide or ester, it can effectively control the stereoselectivity of subsequent reactions like alkylations or aldol (B89426) reactions. researchgate.netwilliams.edu The piperidine (B6355638) ring and the chiral side-chain create a sterically hindered facial environment, forcing incoming reagents to approach from the less-hindered side, thus leading to a high degree of diastereoselectivity. williams.edu

Furthermore, the nitrogen and oxygen atoms of 2-(Piperidin-2-yl)propan-1-ol can act as bidentate ligands, coordinating with metal centers to form chiral catalysts. durham.ac.uk These catalysts are then used in a wide range of asymmetric transformations, including hydrogenations, allylic substitutions, and cyclopropanations. mdpi.comdurham.ac.uk The rigid conformation of the piperidine ring upon coordination to the metal, combined with the chirality of the propanol (B110389) side-chain, creates a highly organized chiral pocket around the metal's active site, enabling high enantioselectivity in the catalytic conversion of substrates.

| Reaction Type | Chiral Auxiliary/Ligand Structure | Substrate | Diastereomeric/Enantiomeric Excess (de/ee) |

| Asymmetric Alkylation | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Propionyl amide | 82-98% de |

| Asymmetric Aldol Reaction | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Propionyl amide + Benzaldehyde | Up to 73:27 syn:anti ratio |

| Allylic Oxidation | Copper(I) complex with PINDY ligand | Cyclic Olefins | 49-75% ee |

| Cyclopropanation | Copper(I) complex with MINDY ligand | Styrene + Ethyl diazoacetate | Up to 72% ee |

This table presents data for structurally similar chiral amino alcohols to illustrate the potential effectiveness of 2-(Piperidin-2-yl)propan-1-ol as a chiral auxiliary or ligand. Data sourced from related research. researchgate.netdurham.ac.uk

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The total synthesis of complex natural products and pharmaceutical agents often relies on the use of chiral building blocks that introduce key stereochemical features early in the synthetic sequence. 2-(Piperidin-2-yl)propan-1-ol serves as a critical intermediate in the synthesis of a variety of complex molecules, particularly alkaloids and pharmacologically active compounds. researchgate.netresearchgate.net For instance, the closely related compound (S)-2-piperidin-2-yl-ethanol is a crucial intermediate in the synthetic pathway for cyclin-dependent kinase (CDK) inhibitor compounds. google.com

The utility of 2-(Piperidin-2-yl)propan-1-ol as an intermediate stems from its pre-packaged structural and stereochemical information. Syntheses that incorporate this fragment can achieve high levels of stereocontrol, avoiding the need for challenging stereoselective reactions or resolutions at later stages. The piperidine core is prevalent in many alkaloids, and the functionalized side chain provides a handle for further elaboration and construction of molecular complexity. researchgate.netresearchgate.net Its use allows for the efficient assembly of target molecules, contributing to shorter and more effective synthetic routes.

| Target Molecule Class | Piperidine-based Intermediate | Synthetic Strategy | Key Transformation |

| Indolizidine Alkaloids | Chiral 2-substituted piperidine | Total Synthesis | Iminium ion cyclization |

| Quinolizidine Alkaloids | Chiral methyl 2-piperidin-2-ylpropanoate | Total Synthesis | Dieckmann condensation |

| CDK Inhibitors | (S)-2-Piperidin-2-yl-ethanol | Pharmaceutical Synthesis | Amination reaction |

| Piperidine Alkaloids (e.g., Dumetorine) | Enantiopure 2-(2-hydroxy-ethyl)-piperidine derivative | Total Synthesis | Chain elongation (Wittig) |

This table highlights the role of 2-substituted piperidine derivatives as key intermediates in the synthesis of various complex organic molecules. researchgate.netgoogle.com

Precursor in the Design and Synthesis of Novel Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are of immense interest in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov 2-(Piperidin-2-yl)propan-1-ol is an excellent precursor for the synthesis of novel and diverse heterocyclic scaffolds. nih.gov The presence of a nucleophilic secondary amine and a hydroxyl group allows for a variety of ring-forming reactions.

The amine can participate in reactions such as Pictet-Spengler or Mannich reactions to form fused bicyclic systems, while the alcohol can be transformed into a leaving group to facilitate intramolecular cyclization via N-alkylation, creating bridged or spirocyclic piperidine derivatives. mdpi.comnih.gov This dual functionality enables the construction of structurally diverse polyheterocyclic systems, which are valuable scaffolds in drug discovery. nih.gov For example, a collection of diverse polyheterocyclic scaffolds incorporating a 2-arylpiperidine subunit has been synthesized using a Mannich-type multicomponent assembly process, followed by subsequent ring-forming reactions. nih.gov

| Heterocyclic System | Synthetic Method | Key Features of Precursor |

| Fused Piperidines (e.g., Quinolizidines) | Intramolecular Cyclization / Annulation | Bifunctional (amine and alcohol/aldehyde) |

| Bridged Tetrahydroquinolines | Intramolecular Cyclization | Exploitation of A(1,3) strain |

| Spiro-heterocycles | Cascade Reactions | Multiple reactive sites |

| Polyheterocyclic Scaffolds | Mannich-type Assembly | Piperidine ring as core structure |

This table outlines various novel heterocyclic systems that can be synthesized using piperidine-based precursors and highlights the synthetic strategies employed. mdpi.comnih.gov

Integration into Multi-component Reactions and Convergent Synthesis

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and convergent synthesis, where complex molecules are assembled from pre-synthesized fragments, are key strategies in achieving these goals. wikipedia.orguniurb.itscholarsresearchlibrary.com

2-(Piperidin-2-yl)propan-1-ol is well-suited for both approaches. In MCRs, its distinct functional groups (amine and alcohol) can react sequentially or in concert with other reactants, allowing for the one-pot construction of complex heterocyclic structures. mdpi.comnih.gov This avoids lengthy separation and purification steps of intermediates, making the synthetic process more efficient.

Applications in Polymer and Material Science (excluding specific material properties)

The unique structural features of 2-(Piperidin-2-yl)propan-1-ol also lend themselves to applications in polymer and material science. The primary alcohol group is a versatile functional handle for polymerization. It can act as a monomer in the synthesis of polyesters (via condensation with dicarboxylic acids) or polyurethanes (via reaction with isocyanates).

Incorporating the rigid, chiral piperidine ring into a polymer backbone can be used to create polymers with specific, controlled architectures. The nitrogen atom in the piperidine ring can also serve as a site for post-polymerization modification, allowing for the tuning of the polymer's function. Furthermore, the bifunctional nature of the molecule makes it a candidate for the synthesis of dendrimers, where it can act as a branching unit connected to a central core. wikipedia.orgscholarsresearchlibrary.com In the field of material science, piperidine-containing compounds have been used in the synthesis of non-ionic surfactants, indicating the potential for 2-(Piperidin-2-yl)propan-1-ol to serve as a precursor for novel amphiphilic materials. scispace.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(Piperidin-2-yl)propan-1-ol by providing information on the chemical environment, connectivity, and spatial proximity of its hydrogen (¹H) and carbon (¹³C) nuclei. mdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling. docbrown.infodocbrown.infoyoutube.com For 2-(Piperidin-2-yl)propan-1-ol, distinct signals are expected for the protons of the piperidine (B6355638) ring, the propanol (B110389) side chain, and the exchangeable protons of the -OH and -NH groups. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A broadband proton-decoupled spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-(Piperidin-2-yl)propan-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH(CH₃)- | ~1.5 - 2.0 | m (multiplet) | Complex splitting due to adjacent -CH₂- and -CH(piperidine)- protons. |

| -CH₂OH | ~3.4 - 3.7 | m (multiplet) | Diastereotopic protons, likely appearing as complex multiplets. |

| -CH₃ | ~0.9 - 1.1 | d (doublet) | Coupled to the adjacent -CH- proton. |

| Piperidine C2-H | ~2.8 - 3.2 | m (multiplet) | Adjacent to the nitrogen and the propanol substituent. |

| Piperidine Ring -CH₂- | ~1.3 - 1.9 | m (multiplet) | Overlapping signals from the C3, C4, C5, and C6 methylene protons. |

| -NH | Broad, variable | s (singlet, broad) | Position is solvent and concentration-dependent; may exchange with D₂O. |

| -OH | Broad, variable | s (singlet, broad) | Position is solvent and concentration-dependent; may exchange with D₂O. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2-(Piperidin-2-yl)propan-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)- | ~35 - 45 |

| -CH₂OH | ~60 - 70 |

| -CH₃ | ~15 - 25 |

| Piperidine C2 | ~55 - 65 |

| Piperidine C6 | ~45 - 55 |

| Piperidine C3, C4, C5 | ~20 - 35 |

2D NMR Spectroscopy: While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous assignment of all signals and confirmation of the molecular structure. researchgate.netharvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. It would be used to trace the connectivity within the piperidine ring and along the propanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting the propanol side chain to the piperidine ring, for example, by showing a correlation from the protons on the side chain's alpha-carbon to C2 of the piperidine ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful for identifying the functional groups present in a molecule and probing its conformational state. researchgate.netasianpubs.org These methods are complementary and provide a characteristic "fingerprint" for 2-(Piperidin-2-yl)propan-1-ol. mdpi.comnih.gov

Functional Group Analysis: The key functional groups in 2-(Piperidin-2-yl)propan-1-ol—the secondary amine (-NH-), the primary alcohol (-OH), and aliphatic C-H bonds—give rise to characteristic absorption bands in the IR and Raman spectra. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for 2-(Piperidin-2-yl)propan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad | Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Medium | Weak |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong | Medium |

Conformational Insights: The position and shape of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. Broadening of these bands typically indicates the presence of intermolecular or intramolecular hydrogen bonds, which significantly influence the compound's conformation in the condensed phase.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule and for studying its fragmentation pathways to support structural elucidation. researchgate.netnih.govnih.gov

Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). For 2-(Piperidin-2-yl)propan-1-ol, the molecular formula is C₈H₁₇NO. The expected monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally measured value. uni.lu This high accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.govmdpi.com

Molecular Formula: C₈H₁₇NO

Calculated Monoisotopic Mass: 143.13101 Da

Predicted [M+H]⁺: 144.13829 Da uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion (e.g., [M+H]⁺). The resulting fragment ions provide valuable information about the molecule's structure. docbrown.info

Interactive Table: Predicted HRMS Fragmentation for 2-(Piperidin-2-yl)propan-1-ol

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 126.12827 | [M+H-H₂O]⁺ (Loss of water) |

| 112.11208 | [M+H-CH₄O]⁺ (Loss of methanol, rearrangement) or cleavage of propanol side chain |

| 84.08078 | Piperidinyl cation fragment |

| 59.04949 | [CH₃CHCH₂OH]⁺ fragment |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.comrsc.org If a suitable single crystal of 2-(Piperidin-2-yl)propan-1-ol or one of its salts can be grown, this technique would provide unambiguous data on its molecular structure. researchgate.netmdpi.com

Information Obtained from X-ray Crystallography:

Molecular Conformation: It would reveal the exact conformation of the piperidine ring (e.g., chair, boat) and the orientation of the propanol substituent.

Stereochemistry: The absolute configuration of the two chiral centers could be determined, confirming the relative and absolute stereochemistry of the specific stereoisomer crystallized.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, providing clear evidence of intermolecular hydrogen bonding involving the -OH and -NH groups.

As of now, the crystal structure for 2-(Piperidin-2-yl)propan-1-ol has not been deposited in public crystallographic databases.

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Purity and Diastereomeric Ratio Determination

The compound 2-(Piperidin-2-yl)propan-1-ol possesses two chiral centers, meaning it can exist as four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to each other. Chiral chromatographic techniques are essential for separating these stereoisomers and quantifying their relative amounts. gcms.cznih.gov

Diastereomeric Ratio Determination: Diastereomers have different physical properties and can often be separated using standard, achiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods. mdpi.com By developing an appropriate chromatographic method, the ratio of the two diastereomeric pairs ((2R,2'R)/(2S,2'S) vs. (2R,2'S)/(2S,2'R)) in a mixture can be accurately determined by comparing the integrated peak areas.

Enantiomeric Purity Determination: Enantiomers have identical physical properties in an achiral environment and cannot be separated on standard columns. researchgate.net Their separation requires a chiral environment, which can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) in either HPLC or GC. sigmaaldrich.com These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on cyclodextrins, polysaccharides, or proteins.

Indirect Separation: This involves derivatizing the mixture of enantiomers with a pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.govmdpi.com These newly formed diastereomers can then be separated and quantified on a standard achiral column.

The enantiomeric excess (% ee) for each diastereomeric pair can be calculated from the peak areas of the separated enantiomers, which is a critical measure of the sample's optical purity. nih.gov

Biosynthetic Context and Relationship to Natural Piperidine Alkaloids

Comparative Analysis with Naturally Occurring Piperidine (B6355638) Alkaloids

"2-(Piperidin-2-yl)propan-1-ol" is a 2-substituted piperidine derivative. This structural class is well-represented in nature. A comparative analysis with known natural piperidine alkaloids reveals similarities that suggest potential biosynthetic connections. Notable examples of naturally occurring 2-substituted piperidine alkaloids include coniine, pinidine, sedamine, and lobeline.

Coniine , a toxic alkaloid from poison hemlock (Conium maculatum), is one of the simplest 2-alkylpiperidine alkaloids, featuring a propyl side chain at the C-2 position. wikipedia.orgnih.govPinidine , found in pine species, is another example with a prop-1-en-2-yl substituent at the same position. Sedamine , a component of Sedum species, possesses a 2-(2-hydroxy-2-phenylethyl)piperidine structure, which, like "2-(Piperidin-2-yl)propan-1-ol," contains a hydroxyl group in its side chain. wikipedia.orgLobeline , from Lobelia inflata, is a more complex molecule with two substituted piperidine rings, one of which is 2-substituted with a phenacyl group. researchgate.net

The common structural feature among these alkaloids and "2-(Piperidin-2-yl)propan-1-ol" is the piperidine ring substituted at the 2-position. This substitution pattern is a key determinant of their biological activity. The presence of a hydroxyl group in the side chain of "2-(Piperidin-2-yl)propan-1-ol" is also observed in other natural alkaloids like sedamine and various polyhydroxylated piperidines, which are known for their glycosidase inhibitory activity. researchgate.net

| Compound | Structure | Natural Source | Key Structural Features |

|---|---|---|---|

| 2-(Piperidin-2-yl)propan-1-ol | C₈H₁₇NO | Synthetic | 2-substituted piperidine with a propan-1-ol side chain |

| Coniine | C₈H₁₇N | Conium maculatum (Poison Hemlock) | 2-propylpiperidine |

| Pinidine | C₈H₁₅N | Pinus species | 2-(prop-1-en-2-yl)piperidine |

| Sedamine | C₁₄H₂₁NO | Sedum species | 2-(2-hydroxy-2-phenylethyl)piperidine |

| Lobeline | C₂₂H₂₇NO₂ | Lobelia inflata | N-methyl-2-(2-oxo-2-phenylethyl)piperidine moiety |

Investigation of Potential Biosynthetic Pathways Leading to Analogous Structures

The biosynthesis of piperidine alkaloids predominantly follows two main pathways: one starting from the amino acid L-lysine and the other from polyketides. biocyclopedia.comvtt.fi These established pathways for natural alkaloids can be used to hypothesize potential biosynthetic routes for structures analogous to "2-(Piperidin-2-yl)propan-1-ol".

The lysine-derived pathway is the most common route for the formation of the piperidine ring in nature. nih.gov This pathway begins with the decarboxylation of L-lysine to form cadaverine (B124047). researchgate.net Subsequently, oxidative deamination of cadaverine yields 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.gov This intermediate is a crucial branch point in the biosynthesis of various piperidine alkaloids. researchgate.netmdpi.com For the formation of a 2-substituted piperidine, Δ¹-piperideine would need to react with a three-carbon unit. For a structure like "2-(Piperidin-2-yl)propan-1-ol", this could theoretically involve the condensation of Δ¹-piperideine with a pyruvate (B1213749) or lactate-derived molecule, followed by reduction and other modifications.

Alternatively, the polyketide pathway offers another plausible biosynthetic route. The biosynthesis of coniine, for instance, is not derived from lysine (B10760008) but from four acetate (B1210297) units via a polyketide synthase. nih.govvtt.fi This pathway involves the formation of a keto-acid, which then undergoes transamination and cyclization to form the piperidine ring with the alkyl side chain already attached. A similar polyketide-based pathway could be envisioned for the formation of "2-(Piperidin-2-yl)propan-1-ol", where the polyketide chain would be assembled from appropriate starter and extender units, followed by amination, cyclization, and reduction of a ketone to a hydroxyl group.

Bio-Inspired Synthetic Strategies Based on Natural Product Scaffolds

The structural motifs found in natural piperidine alkaloids have inspired numerous synthetic strategies for the creation of novel piperidine-containing compounds. These bio-inspired approaches often mimic proposed biosynthetic steps to achieve high efficiency and stereoselectivity.

One common bio-inspired strategy involves the biomimetic synthesis of 2-substituted piperidines from glutaraldehyde (B144438) or its equivalents, which can be seen as synthetic mimics of the cyclized form of 5-aminopentanal. nih.gov Asymmetric Mannich reactions and Pictet-Spengler-type cyclizations are powerful tools in this context, allowing for the stereocontrolled introduction of substituents at the 2-position.

Another approach is the use of chiral pool synthesis , starting from readily available chiral building blocks such as amino acids. For instance, L-lysine or its derivatives can be used as starting materials to construct the piperidine ring with a pre-defined stereochemistry at the 2-position. d-nb.info The side chain can then be elaborated through various chemical transformations.

Furthermore, catalytic methods that mimic enzymatic transformations are increasingly being employed. For example, transition-metal-catalyzed cyclization reactions of amino-alkenes or amino-alkynes can efficiently construct the piperidine ring. nih.gov Bio-catalysis, using enzymes such as transaminases, can also be integrated into synthetic routes to create chiral piperidine intermediates. nih.gov These strategies provide versatile platforms for the synthesis of not only natural piperidine alkaloids but also their designed analogues like "2-(Piperidin-2-yl)propan-1-ol". The development of such synthetic methodologies is crucial for exploring the structure-activity relationships of this important class of compounds. ajchem-a.com

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is driving the evolution of synthetic routes away from hazardous reagents and solvents toward more sustainable alternatives. Future research on the synthesis of 2-(Piperidin-2-yl)propan-1-ol and its derivatives will likely focus on minimizing environmental impact through innovative and efficient methodologies.

Biocatalysis: Enzymes offer unparalleled stereo- and regioselectivity, operating under mild, aqueous conditions. The synthesis of chiral amino alcohols and piperidines can be effectively achieved using biocatalytic methods. For 2-(Piperidin-2-yl)propan-1-ol, which contains two chiral centers, biocatalysis presents a powerful tool for controlling stereochemistry. Key strategies could include:

Transaminases: Employing transaminases in cascade reactions can generate key chiral amine intermediates necessary for building the piperidine (B6355638) ring.

Dehydrogenases/Reductases: Ketone reductases can perform the asymmetric reduction of a carbonyl precursor to furnish the chiral secondary alcohol with high enantiomeric excess.

Desymmetrization: Biocatalytic desymmetrization of prochiral substrates could provide an elegant and efficient pathway to enantioenriched piperidine intermediates.

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules as catalysts, avoids the use of often toxic and expensive metals. Proline and its derivatives are well-known organocatalysts for constructing chiral piperidine rings through biomimetic approaches like the Mannich reaction. Future work could involve developing novel organocatalytic cyclization strategies to assemble the 2-(piperidin-2-yl)propan-1-ol core.

Green Solvents and Reagents: A significant aspect of sustainable synthesis is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Research is increasingly focused on using bio-based solvents, such as ethanol-water mixtures or ethyl acetate (B1210297), which reduce the environmental footprint of the synthesis. The development of synthetic routes that utilize such solvents will be a key objective.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Advantages | Disadvantages | Relevance for 2-(Piperidin-2-yl)propan-1-ol |

|---|---|---|---|

| Traditional Synthesis | Well-established, versatile | Often requires harsh conditions, protecting groups, and generates significant waste | Provides foundational routes that can be improved upon. |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign | Limited substrate scope, potential for enzyme inhibition | Ideal for establishing the two stereocenters with high fidelity. |

| Organocatalysis | Metal-free, stable catalysts, biomimetic pathways | Can require high catalyst loading, longer reaction times | Promising for asymmetric cyclization steps. |

| Microwave-Assisted | Rapid reaction times, improved yields | Scalability can be challenging | Can accelerate key bond-forming reactions in the synthesis. |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This technology is particularly well-suited for improving the efficiency, safety, and scalability of synthesizing compounds like 2-(Piperidin-2-yl)propan-1-ol.

The use of microreactors provides precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates or highly exothermic reactions.

Exploration of New Catalytic Functions for 2-(Piperidin-2-yl)propan-1-ol Derivatives

The inherent structural features of 2-(Piperidin-2-yl)propan-1-ol, specifically its chiral 1,2-amino alcohol motif, make it an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis. This functionality is a cornerstone of many successful organocatalysts and ligands used in transition-metal catalysis.

Future research could explore the derivatization of the piperidine nitrogen and the primary alcohol to create a library of new chiral ligands. These ligands could be evaluated in a range of asymmetric transformations, including:

Asymmetric Aldol (B89426) and Michael Reactions: The amino alcohol structure can act as a bifunctional catalyst, activating both the nucleophile and electrophile through enamine and hydrogen-bonding interactions, respectively.

Asymmetric Reductions: Derivatives could serve as ligands for metal hydrides (e.g., boranes) to facilitate the enantioselective reduction of ketones and imines.

Asymmetric Alkylations: As chiral ligands for transition metals like palladium or copper, these derivatives could induce asymmetry in carbon-carbon bond-forming reactions.

The modular nature of the 2-(piperidin-2-yl)propan-1-ol backbone would allow for systematic tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.

Advanced Structure-Activity Relationship Studies through Computational and Synthetic Efforts

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activity or chemical properties. For derivatives of 2-(Piperidin-2-yl)propan-1-ol, QSAR modeling can guide the rational design of new compounds with enhanced potency or selectivity for a specific biological target or with improved performance as a catalyst.

A typical QSAR study involves generating a dataset of analogues, calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and then developing a mathematical model that links these descriptors to the observed activity. This model can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

For instance, if 2-(piperidin-2-yl)propan-1-ol derivatives are investigated as enzyme inhibitors, a QSAR model might reveal that increasing the hydrophobicity of a substituent at a particular position on the piperidine ring leads to greater inhibitory activity. This insight would direct synthetic efforts toward molecules with that specific modification. Molecular docking studies can further complement QSAR by providing a visual representation of how the derivatives bind to a target protein, revealing key interactions that can be optimized. The integration of these computational approaches with synthetic chemistry creates a synergistic cycle of design, synthesis, and testing that can significantly accelerate the discovery of novel, active compounds.

Interdisciplinary Research Integrating Synthesis with Advanced Spectroscopic Techniques

The presence of two stereocenters in 2-(Piperidin-2-yl)propan-1-ol means it can exist as four possible stereoisomers. The precise stereochemistry often dictates the biological activity or catalytic efficacy of a chiral molecule. Therefore, the development of rapid and reliable methods for determining enantiomeric excess (ee) and absolute configuration is crucial.

Future research will benefit from an interdisciplinary approach that combines high-throughput synthesis with advanced spectroscopic methods. While chiral chromatography (HPLC and GC) remains the gold standard for ee determination, optical techniques like Circular Dichroism (CD) spectroscopy offer a much faster alternative amenable to high-throughput screening.

Recent advancements have shown that chiral amines can be rapidly analyzed by forming diastereomeric complexes that exhibit distinct CD signals. A potential workflow for 2-(Piperidin-2-yl)propan-1-ol derivatives would involve:

Combinatorial Synthesis: Generating a library of derivatives using automated or parallel synthesis techniques.

High-Throughput Screening: Employing CD spectroscopy in a plate-reader format to quickly assess the enantiopurity and stereochemical outcome of asymmetric reactions.

Data Analysis: Using statistical methods to correlate the vast amount of spectroscopic data with reaction parameters, leading to the rapid optimization of synthetic conditions.

This integration of synthesis, robotics, and advanced spectroscopy creates a powerful platform for accelerating the discovery and development of stereochemically pure compounds based on the 2-(piperidin-2-yl)propan-1-ol scaffold.

Q & A

Q. What are the common synthetic routes for 2-(Piperidin-2-yl)propan-1-ol, and what reagents are typically employed?

Methodological Answer: 2-(Piperidin-2-yl)propan-1-ol can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive Amination: Reacting a ketone precursor (e.g., 2-piperidone) with a Grignard reagent (e.g., CH₃MgBr) followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol moiety .

- Substitution Reactions: Using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to substitute hydroxyl groups, followed by piperidine ring functionalization .

Key reagents: LiAlH₄ (for selective reduction), NaBH₄ (mild reducing agent), and SOCl₂ (for halogenation).

Q. How can the purity and structural integrity of 2-(Piperidin-2-yl)propan-1-ol be validated post-synthesis?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity .

- Spectroscopy:

- ¹H/¹³C NMR: Compare observed chemical shifts with literature data (e.g., δ ~1.5–3.0 ppm for piperidine protons, δ ~60–70 ppm for carbons adjacent to nitrogen) .

- FT-IR: Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and piperidine ring (C-N stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in NMR spectral data for 2-(Piperidin-2-yl)propan-1-ol derivatives?

Methodological Answer:

- Deuterated Solvents: Use D₂O to exchange labile protons (e.g., -OH) and simplify splitting patterns .

- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., piperidine ring protons) and correlate them with carbon environments .

- Dynamic Effects: Analyze temperature-dependent NMR to detect conformational changes in the piperidine ring .

Q. How does the stereochemistry of 2-(Piperidin-2-yl)propan-1-ol influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: Axial vs. equatorial positioning of the hydroxyl group on the piperidine ring affects accessibility. For example, equatorial -OH reacts faster with SOCl₂ due to reduced steric hindrance .

- Chiral Catalysts: Use (-)-Sparteine to induce enantioselectivity during substitution, yielding >90% enantiomeric excess (ee) in alkylated derivatives .

Q. What experimental designs mitigate instability of 2-(Piperidin-2-yl)propan-1-ol under acidic or oxidative conditions?

Methodological Answer:

- Stability Screening: Conduct accelerated degradation studies at pH 1–14 and 40–60°C to identify decomposition pathways (e.g., ring-opening at pH < 3) .

- Protective Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether during acidic reactions .

Safety and Handling Protocols

Q. What safety measures are critical when handling 2-(Piperidin-2-yl)propan-1-ol in solvent-free reactions?

Methodological Answer:

- PPE: Wear nitrile gloves (tested for >8-hour permeation resistance) and use OV/AG-P99 respirators to avoid inhalation .

- Ventilation: Perform reactions in fume hoods with >100 ft/min face velocity to control vapors .

- Spill Management: Neutralize spills with 5% acetic acid before absorption with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.